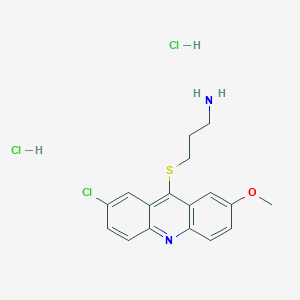

LDN-209929 dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2OS.2ClH/c1-21-12-4-6-16-14(10-12)17(22-8-2-7-19)13-9-11(18)3-5-15(13)20-16;;/h3-6,9-10H,2,7-8,19H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCCOXNODBCCGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of LDN-209929 Dihydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action for LDN-209929 dihydrochloride (B599025), a potent and selective inhibitor of haspin kinase. This document is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular effects of haspin kinase inhibition.

Executive Summary

LDN-209929 dihydrochloride is a small molecule inhibitor targeting haspin kinase, a serine/threonine kinase crucial for the proper execution of mitosis.[1][2][3][4] Its mechanism of action centers on the disruption of a key signaling event required for accurate chromosome segregation. By inhibiting haspin, LDN-209929 prevents the phosphorylation of Histone H3 at threonine 3 (H3T3ph), a critical modification for the recruitment of the Chromosomal Passenger Complex (CPC) to the centromere.[4][5][6] The absence of the CPC from its proper location leads to a cascade of mitotic errors, including chromosome misalignment, defective spindle formation, and ultimately, mitotic arrest and potential cell death.[7][8][9] This targeted disruption of mitotic progression makes haspin kinase an attractive target in oncology.[5][10]

Introduction to Haspin Kinase

Haspin, also known as Haploid Germ Cell-Specific Nuclear Protein Kinase (GSG2), is a unique protein kinase that plays a pivotal role in ensuring genomic stability during cell division.[5][6][7] Unlike many other mitotic kinases, haspin's primary known substrate is Histone H3, which it phosphorylates at the threonine 3 position (H3T3ph).[5][6] This specific phosphorylation event occurs during prophase and is essential for creating a binding site for the Chromosomal Passenger Complex (CPC), which includes key proteins like Aurora B kinase.[4][5] The proper localization of the CPC to the inner centromere is a prerequisite for the correction of kinetochore-microtubule attachment errors and the activation of the spindle assembly checkpoint.[5]

Molecular Mechanism of Action of LDN-209929

LDN-209929 acts as an ATP-competitive inhibitor of haspin kinase.[5] By binding to the ATP-binding pocket of the haspin enzyme, it prevents the transfer of a phosphate (B84403) group to its substrate, Histone H3.[5] This direct inhibition of haspin's catalytic activity blocks the formation of the H3T3ph mark on chromatin.

The direct downstream consequence of haspin inhibition by LDN-209929 is the failure to recruit the Chromosomal Passenger Complex to the centromeres. This delocalization of the CPC, particularly Aurora B kinase, leads to a series of cellular defects:

-

Chromosome Misalignment: Without the CPC at the centromeres to correct improper microtubule attachments, chromosomes fail to align correctly at the metaphase plate.[7][8][9]

-

Premature Loss of Cohesin: Haspin activity is required to protect centromeric cohesin, and its inhibition can lead to the premature separation of sister chromatids.[6][8]

-

Spindle Abnormalities: Inhibition of haspin can result in the formation of multipolar spindles.[7]

-

Micronuclei Formation and cGAS-STING Pathway Activation: The mitotic errors caused by haspin inhibition frequently lead to the formation of micronuclei, which can rupture and expose cytoplasmic DNA.[11] This, in turn, can activate the cGAS-STING pathway, leading to a type-I interferon response and potentially triggering an anti-tumor immune response.[11][12]

-

Cell Cycle Arrest and Apoptosis: The culmination of these mitotic defects often triggers the spindle assembly checkpoint, leading to a prolonged mitotic arrest and can ultimately result in cell death.[5]

Quantitative Data

The inhibitory activity of LDN-209929 and related compounds against haspin kinase has been quantified in various studies. The following tables summarize the key in vitro data.

| Compound | Target Kinase | IC50 | Selectivity | Reference |

| LDN-209929 | Haspin | 55 nM | 180-fold vs DYRK2 | [1][2][3] |

| LDN-209929 | DYRK2 | 9.9 µM | - | [3][4] |

| LDN-192960 | Haspin | 10 nM | - | [13] |

| LDN-192960 | DYRK2 | 48 nM | - | [13] |

| CHR-6494 | Haspin | 2 nM | - | [2][4] |

| MU1920 | Haspin | 6 nM | - | [2] |

Signaling and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental approaches used to study LDN-209929, the following diagrams have been generated using the DOT language.

Caption: Haspin Kinase Signaling Pathway and Inhibition by LDN-209929.

Caption: Experimental Workflow for Characterizing LDN-209929.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Haspin Kinase Inhibition Assay (TR-FRET)

This protocol is adapted from high-throughput screening methods for haspin inhibitors.[14][15]

Objective: To determine the in vitro inhibitory potency (IC50) of LDN-209929 against haspin kinase.

Materials:

-

Recombinant MBP-Haspin kinase

-

Biotinylated Histone H3 (1-21) peptide substrate

-

ATP

-

Kinase reaction buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Brij-35)

-

This compound serial dilutions

-

Stop solution (50 mM EDTA)

-

Detection reagents: Europium-labeled anti-H3T3ph antibody and Streptavidin-Allophycocyanin (APC)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of LDN-209929 in DMSO and then dilute in kinase buffer.

-

Add 2 µL of the compound dilutions to the assay plate wells.

-

Add 3 µL of a solution containing MBP-Haspin and biotinylated H3 peptide to each well. The final concentrations should be at the apparent Km for the H3 peptide (e.g., 0.1 µM).[14][15]

-

Pre-incubate the plate for 20 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at its apparent Km (e.g., 200 µM).[14][15]

-

Incubate the reaction for 10 minutes at room temperature.

-

Terminate the reaction by adding 10 µL of stop solution containing the detection reagents.

-

Incubate for 2 hours at room temperature to allow for antibody binding.

-

Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a suitable plate reader (Excitation: 337 nm, Emission: 665 nm).

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by non-linear regression analysis.

Western Blot for Phosphorylated Histone H3 (Threonine 3)

This protocol provides a general guideline for detecting changes in H3T3ph levels in cells treated with LDN-209929.[16][17][18]

Objective: To assess the cellular activity of LDN-209929 by measuring the reduction in its target phosphorylation mark.

Materials:

-

Cancer cell line (e.g., HeLa, U2OS)

-

Cell culture medium and supplements

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (high percentage, e.g., 4-20% gradient, is recommended for histone resolution)

-

PVDF membrane (0.2 µm pore size is optimal for small histone proteins)[18]

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-Histone H3 (Thr3) and a loading control (e.g., anti-total Histone H3 or anti-Actin).

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with various concentrations of LDN-209929 or DMSO (vehicle control) for a specified time (e.g., 1-24 hours).

-

Harvest cells and lyse them in ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane.

-

Perform electrophoresis to separate the proteins.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-H3(T3) antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 10.

-

Apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody.

Immunofluorescence for Mitotic Spindle and Chromosome Analysis

This protocol allows for the visualization of mitotic defects induced by LDN-209929.[19][20][21]

Objective: To qualitatively and quantitatively assess the effects of haspin inhibition on chromosome alignment and mitotic spindle formation.

Materials:

-

Cells grown on sterile coverslips

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with 0.5% Triton X-100)

-

Blocking solution (e.g., 3% BSA in PBS)

-

Primary antibodies: Mouse anti-α-tubulin (for spindle) and Rabbit anti-phospho-Histone H3 (Ser10) (as a mitotic marker, optional).

-

Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-mouse, Alexa Fluor 594 anti-rabbit)

-

DAPI or Hoechst stain for DNA

-

Antifade mounting medium

Procedure:

-

Seed cells on coverslips in a multi-well plate.

-

Treat the cells with LDN-209929 or DMSO for an appropriate duration to induce mitotic arrest.

-

Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 15 minutes.

-

Wash three times with PBS.

-

Block the cells with blocking solution for 1 hour at room temperature.

-

Incubate with primary antibodies diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies and a DNA stain (DAPI/Hoechst) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope. Capture images to analyze chromosome alignment on the metaphase plate and the morphology of the mitotic spindle.

Conclusion

This compound is a valuable research tool for elucidating the roles of haspin kinase in mitotic regulation. Its potent and selective inhibition of haspin leads to a clear and reproducible set of cellular phenotypes, primarily driven by the failure to phosphorylate Histone H3 at threonine 3 and the subsequent mislocalization of the Chromosomal Passenger Complex. The resulting mitotic catastrophe underscores the potential of targeting haspin kinase in the development of novel anti-cancer therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to investigate the mechanism and effects of LDN-209929 in various biological contexts.

References

- 1. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]

- 3. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]

- 6. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Haspin: a newly discovered regulator of mitotic chromosome behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Roles and regulation of Haspin kinase and its impact on carcinogenesis [air.unimi.it]

- 11. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of Haspin Kinase Promotes Cell-Intrinsic and Extrinsic Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]

- 17. Western Blot protocol for Histone H3 Antibody (NB21-1062): Novus Biologicals [novusbio.com]

- 18. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 19. Phosphorylation of Histone H3 Thr-45 Is Linked to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Indirect immunofluorescence for monitoring spindle assembly and disassembly in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Immunofluorescence of mitotic spindles by using monospecific antibody against bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to LDN-209929 Dihydrochloride: A Potent and Selective Haspin Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-209929 dihydrochloride (B599025) is a potent and highly selective small molecule inhibitor of Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase that plays a pivotal role in the regulation of mitosis. By targeting Haspin, LDN-209929 disrupts a key signaling pathway essential for proper chromosome alignment and segregation, leading to mitotic arrest and subsequent cell death in rapidly dividing cells. This technical guide provides a comprehensive overview of LDN-209929 dihydrochloride, including its chemical properties, mechanism of action, and preclinical data. Detailed experimental protocols for the evaluation of Haspin kinase inhibitors in cell-based assays are also presented, along with visualizations of the core signaling pathway and experimental workflows.

Introduction

Haspin kinase has emerged as a promising therapeutic target in oncology due to its critical role in mitosis and its overexpression in various cancers.[1][2] Haspin's sole known substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph).[1] This phosphorylation event is a key component of the "histone code" and is essential for the recruitment of the Chromosomal Passenger Complex (CPC) to the centromeres during prophase and prometaphase. The CPC, which includes Aurora B kinase, is crucial for correcting improper microtubule-kinetochore attachments and ensuring accurate chromosome segregation.[3][4]

Inhibition of Haspin disrupts this cascade, leading to mislocalization of the CPC, chromosome misalignment, activation of the spindle assembly checkpoint (SAC), and ultimately mitotic catastrophe and apoptosis in cancer cells.[1] this compound has been identified as a potent and selective inhibitor of Haspin kinase, making it a valuable tool for studying mitotic regulation and a potential lead compound for the development of novel anti-cancer therapeutics.[1]

Chemical and Physical Properties

This compound is an acridine (B1665455) derivative, optimized from its analogue LDN-192960.[5]

| Property | Value |

| Chemical Name | 3-[(2-Chloro-7-methoxy-9-acridinyl)thio]-1-propanamine dihydrochloride |

| Molecular Formula | C₁₇H₁₉Cl₃N₂OS |

| Molecular Weight | 405.77 g/mol |

| CAS Number | 1784281-97-5 |

| Appearance | Yellow to orange solid |

| Purity | ≥98% |

Mechanism of Action and Signaling Pathway

LDN-209929 exerts its biological effects through the competitive inhibition of the ATP-binding pocket of Haspin kinase.[4] This inhibition prevents the phosphorylation of histone H3 at threonine 3, thereby disrupting the downstream signaling cascade that ensures proper chromosome segregation during mitosis.

The core signaling pathway involving Haspin is as follows:

-

Haspin Activation: In G2/prophase, Haspin kinase is activated.

-

Histone H3 Phosphorylation: Activated Haspin phosphorylates histone H3 at threonine 3 (H3T3ph) on the chromosome arms and particularly at the centromeres.

-

CPC Recruitment: The phosphorylated H3T3 acts as a docking site for the Chromosomal Passenger Complex (CPC), which includes Survivin, Borealin, INCENP, and the kinase Aurora B.

-

Aurora B Activation: The localization of the CPC to the centromeres is critical for the activation of Aurora B kinase.

-

Correction of Microtubule Attachments: Activated Aurora B phosphorylates various substrates to destabilize incorrect kinetochore-microtubule attachments, allowing for their correction.

-

Spindle Assembly Checkpoint (SAC): Proper attachment of all chromosomes to the mitotic spindle satisfies the Spindle Assembly Checkpoint (SAC), which in turn allows the anaphase-promoting complex/cyclosome (APC/C) to initiate anaphase.

Inhibition of Haspin by LDN-209929 disrupts this pathway at the second step, leading to a cascade of mitotic defects.

Caption: The Haspin Kinase Signaling Pathway in Mitosis and its Inhibition by LDN-209929.

Quantitative Data

This compound is a potent inhibitor of Haspin kinase with high selectivity over the related kinase DYRK2.[5]

| Target | IC₅₀ (nM) | Selectivity (fold) | Reference |

| Haspin Kinase | 55 | - | [5] |

| DYRK2 | 9,900 | 180 | [5] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

While a specific, detailed experimental protocol for this compound has not been extensively published in peer-reviewed literature, the following protocols are representative of the methodologies used for the characterization of Haspin kinase inhibitors in cell-based assays. These are based on established procedures for similar compounds such as CHR-6494 and 5-iodotubercidin.

Cell Culture and Reagents

-

Cell Lines: HeLa (human cervical cancer), U2OS (human osteosarcoma), or other relevant cancer cell lines.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound Stock Solution: Prepare a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C or -80°C.

-

Antibodies: Primary antibodies against phospho-histone H3 (Thr3), total histone H3, and GAPDH. Secondary antibodies conjugated to horseradish peroxidase (HRP) or fluorescent dyes.

Western Blotting for H3T3 Phosphorylation Inhibition

This assay determines the ability of LDN-209929 to inhibit Haspin kinase activity within cells by measuring the levels of its direct substrate, phosphorylated histone H3 at threonine 3.

Caption: A typical workflow for assessing H3T3 phosphorylation inhibition by Western blotting.

Detailed Steps:

-

Cell Seeding: Seed 5 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for 2-4 hours. Include a DMSO-only control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-H3 (Thr3), total H3, and GAPDH overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-H3 (Thr3) signal to total H3 and then to the loading control (GAPDH).

Immunofluorescence Staining for Mitotic Defects

This assay visualizes the effects of LDN-209929 on chromosome alignment and spindle formation during mitosis.

Detailed Steps:

-

Cell Seeding: Seed cells on glass coverslips in 24-well plates.

-

Synchronization (Optional): For a higher mitotic index, synchronize the cells at the G1/S boundary using a double thymidine (B127349) block. Release the cells into fresh media containing LDN-209929 or DMSO.

-

Compound Treatment: Treat the cells with an effective concentration of LDN-209929 (determined from Western blotting, e.g., 100-500 nM) for a duration that allows cells to enter mitosis (e.g., 8-16 hours after release from synchronization).

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Staining:

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against α-tubulin (to visualize the mitotic spindle) for 1 hour.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the DNA with DAPI.

-

-

Imaging and Analysis: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope. Analyze the mitotic figures for defects such as misaligned chromosomes at the metaphase plate.

Cell Viability/Proliferation Assay

This assay quantifies the effect of LDN-209929 on the viability and proliferation of cancer cells over time.

Detailed Steps:

-

Cell Seeding: Seed cells in 96-well plates at a low density (e.g., 2,000-5,000 cells per well).

-

Compound Treatment: After 24 hours, treat the cells with a range of LDN-209929 concentrations.

-

Incubation: Incubate the plates for 48-72 hours.

-

Viability Assessment: Measure cell viability using a commercially available assay, such as one based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or the quantification of ATP (e.g., CellTiter-Glo®).

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

This compound is a valuable research tool for the study of mitotic regulation and holds potential as a starting point for the development of novel anti-cancer therapeutics. Its high potency and selectivity for Haspin kinase allow for the specific interrogation of this critical mitotic pathway. The experimental protocols outlined in this guide provide a framework for researchers to investigate the cellular effects of LDN-209929 and other Haspin inhibitors. Further preclinical studies are warranted to fully elucidate the therapeutic potential of targeting Haspin kinase in oncology.

References

- 1. csmres.co.uk [csmres.co.uk]

- 2. academic.oup.com [academic.oup.com]

- 3. Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]

- 5. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

LDN-209929 Dihydrochloride: A Technical Guide to a Potent Haspin Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-209929 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of haspin (GSG2) kinase, a key regulator of mitosis. This document provides a comprehensive technical overview of LDN-209929, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization. The information presented is intended to support researchers and drug development professionals in utilizing LDN-209929 as a tool to investigate haspin kinase biology and as a potential starting point for the development of novel anti-mitotic cancer therapies.

Introduction to Haspin Kinase and Its Role in Mitosis

Haspin is a serine/threonine kinase that plays a critical role in ensuring the fidelity of chromosome segregation during mitosis. The primary known substrate of haspin is histone H3, which it phosphorylates at threonine 3 (H3T3ph). This phosphorylation event is crucial for the proper localization of the Chromosomal Passenger Complex (CPC) to the centromeres. The CPC, which includes Aurora B kinase, is essential for correcting improper microtubule-kinetochore attachments and for the spindle assembly checkpoint, a critical cell cycle surveillance mechanism. Inhibition of haspin kinase disrupts this signaling cascade, leading to chromosome misalignment, mitotic arrest, and ultimately, cell death, making it an attractive target for cancer therapy.

LDN-209929 Dihydrochloride: A Potent and Selective Haspin Inhibitor

This compound is an acridine (B1665455) analog that has been identified as a potent inhibitor of haspin kinase.

Biochemical Profile

LDN-209929 exhibits significant potency and selectivity for haspin kinase in in vitro assays.

| Parameter | Value | Notes |

| Target | Haspin Kinase | |

| IC50 | 55 nM[1][2] | In vitro kinase assay |

| Selectivity | 180-fold over DYRK2[1][2] | A key selectivity marker |

Mechanism of Action

LDN-209929, like other kinase inhibitors of its class, is believed to act as an ATP-competitive inhibitor. It likely binds to the ATP-binding pocket of the haspin kinase domain, thereby preventing the transfer of a phosphate (B84403) group from ATP to its substrate, histone H3.

Figure 1: Mechanism of action of LDN-209929.

Cellular Effects of Haspin Inhibition by LDN-209929

Inhibition of Histone H3 Threonine 3 Phosphorylation

A direct cellular consequence of LDN-209929 activity is the reduction of H3T3ph levels. This can be quantified using various cellular assays.

Induction of Cell Cycle Arrest

Inhibition of haspin kinase is expected to cause a G2/M phase cell cycle arrest due to the activation of the spindle assembly checkpoint.

Anti-proliferative Activity

By inducing mitotic arrest, LDN-209929 is expected to inhibit the proliferation of cancer cells.

Experimental Protocols

In Vitro Haspin Kinase Inhibition Assay (Radiometric)

This protocol describes a method to determine the in vitro potency of LDN-209929 against haspin kinase.

Materials:

-

Recombinant haspin kinase

-

Histone H3 protein or a peptide substrate (e.g., H3 1-21)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1 mg/ml BSA, 0.5 mM DTT)

-

This compound stock solution (in DMSO)

-

P81 phosphocellulose paper

-

Phosphoric acid wash buffer (e.g., 0.5% phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of LDN-209929 in kinase assay buffer.

-

In a reaction tube, combine recombinant haspin kinase and the histone H3 substrate in kinase assay buffer.

-

Add the diluted LDN-209929 or DMSO (vehicle control) to the reaction tubes and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers multiple times with phosphoric acid wash buffer to remove unincorporated [γ-³²P]ATP.

-

Dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of LDN-209929 relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

References

Unveiling LDN-209929 Dihydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-209929 dihydrochloride (B599025) has emerged as a potent and highly selective inhibitor of Haspin kinase, a serine/threonine kinase that plays a pivotal role in mitotic progression. By targeting Haspin, LDN-209929 presents a promising avenue for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of LDN-209929, tailored for professionals in the field of drug discovery and development.

Discovery and Optimization

LDN-209929 was developed as an optimized analog of an earlier Haspin inhibitor, LDN-192960. The discovery process likely involved structure-activity relationship (SAR) studies aimed at improving the potency and selectivity of the initial lead compound. While specific details of the initial high-throughput screening and lead optimization for LDN-209929 are not extensively published in publicly available literature, the developmental trajectory points to a focused medicinal chemistry effort to enhance the inhibitory activity against Haspin while minimizing off-target effects, particularly against the closely related DYRK2 kinase.

The core chemical scaffold of LDN-209929 and its precursor, LDN-192960, is likely based on a quinoline (B57606) or a similar heterocyclic system, a common pharmacophore in kinase inhibitors. The optimization process from LDN-192960 to LDN-209929 resulted in a significant improvement in selectivity, a critical attribute for a viable drug candidate.

Quantitative Data Summary

The following tables summarize the key quantitative data for LDN-209929 dihydrochloride and its precursor, LDN-192960, providing a clear comparison of their inhibitory profiles.

| Compound | Target Kinase | IC50 | Selectivity vs. DYRK2 |

| LDN-209929 | Haspin | 55 nM | 180-fold |

| LDN-192960 | Haspin | 10 nM | Lower (also potent DYRK2 inhibitor) |

| LDN-209929 | DYRK2 | 9.9 µM | - |

| LDN-192960 | DYRK2 | 48 nM | - |

Table 1: Inhibitory Activity of LDN-209929 and LDN-192960

| Property | Value |

| Molecular Formula | C₁₇H₁₉Cl₃N₂OS |

| Molecular Weight | 405.77 g/mol |

| CAS Number | 1784281-97-5 |

Table 2: Physicochemical Properties of this compound

Haspin Kinase Signaling Pathway

Haspin kinase is a key regulator of mitosis. Its primary substrate is Histone H3, which it phosphorylates at Threonine 3 (H3T3ph). This phosphorylation event is crucial for the proper localization of the chromosomal passenger complex (CPC), which includes Aurora B kinase, to the centromeres. The CPC, in turn, is essential for correcting improper microtubule-kinetochore attachments and for the spindle assembly checkpoint, ensuring accurate chromosome segregation. Inhibition of Haspin by LDN-209929 disrupts this signaling cascade, leading to mitotic defects and ultimately, cell death in proliferating cancer cells.

Experimental Protocols

General Inferred Synthetic Workflow:

A likely synthetic approach would involve the construction of the 7-chloro-4-(3-methoxyphenyl)quinoline core, potentially through a Gould-Jacobs or a similar cyclization reaction. This would be followed by the introduction of the (3-aminopropyl)thio side chain at the 2-position of the quinoline ring. The final step would involve the formation of the dihydrochloride salt.

In Vitro Kinase Assay Protocol (General):

The inhibitory activity of LDN-209929 against Haspin kinase is typically determined using an in vitro kinase assay. A general protocol for such an assay is outlined below.

-

Reagents and Materials:

-

Recombinant human Haspin kinase

-

Biotinylated Histone H3 peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound (in DMSO)

-

Detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-Histone H3 (Thr3) antibody and Alexa Fluor™ 647-streptavidin)

-

384-well assay plates

-

-

Procedure:

-

Prepare serial dilutions of LDN-209929 in DMSO and then in kinase buffer.

-

Add the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

-

Add the Haspin kinase and the biotinylated Histone H3 peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the detection reagents and incubate to allow for antibody binding.

-

Read the plate on a suitable fluorescence plate reader to measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

This compound is a valuable research tool and a promising lead compound for the development of novel anti-cancer therapies targeting the Haspin kinase pathway. Its high potency and selectivity underscore the potential of structure-based drug design in generating superior kinase inhibitors. Further research into its in vivo efficacy, pharmacokinetic properties, and safety profile will be crucial in advancing this compound towards clinical applications. This guide provides a foundational understanding for researchers and drug development professionals working with this and similar molecules.

Core Target Protein of the LDN Compound Series: Activin Receptor-Like Kinase 2 (ALK2)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: While the specific compound "LDN-209929 dihydrochloride" is not prominently documented in scientific literature, it belongs to a well-established class of potent small molecule inhibitors targeting the Bone Morphogenetic Protein (BMP) type I receptors. The nomenclature strongly suggests a close relationship to the extensively studied compounds LDN-193189 and LDN-212854 . The primary and most potent target for this series of compounds is Activin receptor-like kinase 2 (ALK2) , also known as ACVR1.[1][2][3][4][5][6] This guide provides a comprehensive overview of ALK2 as the core target, including quantitative binding data for representative compounds, detailed experimental protocols for target validation, and visualization of the associated signaling pathways.

Target Protein Overview: ALK2

ALK2 is a transmembrane serine/threonine kinase that plays a crucial role in the BMP signaling pathway.[2][7] This pathway is fundamental for a wide range of cellular processes during embryogenesis and in adult tissue homeostasis, including cell differentiation, proliferation, and apoptosis.[2][7] Dysregulation of ALK2 signaling is implicated in several diseases, most notably in the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP), where a recurring activating mutation in ALK2 leads to uncontrolled bone formation.[8][9] Consequently, ALK2 has emerged as a significant therapeutic target for conditions involving aberrant BMP signaling.

Quantitative Binding Affinity Data

The inhibitory activity of the LDN compound series against ALK2 and related kinases is typically quantified by the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for the representative compounds LDN-193189 and LDN-212854 against various BMP and TGF-β type I receptors. This data highlights their potency and selectivity.

| Compound | Target Kinase | IC50 (nM) | Reference |

| LDN-193189 | ALK1 | 0.8 | [10] |

| ALK2 | 5 | [1][3][5][6] | |

| ALK3 | 30 | [1][3][5][6] | |

| ALK6 | 16.7 | [10] | |

| ALK4 | >500 | [2][6] | |

| ALK5 | >500 | [2][6] | |

| ALK7 | >500 | [2][6] | |

| LDN-212854 | ALK1 | 2.40 | [4] |

| ALK2 | 1.3 | [4] |

Table 1: Inhibitory potency of LDN-193189 and LDN-212854 against a panel of type I receptors. Note the high potency for ALK2.

Signaling Pathway

LDN compounds exert their effect by inhibiting the kinase activity of ALK2 within the BMP signaling cascade. Upon binding of a BMP ligand (e.g., BMP2, BMP6, BMP7), the type II BMP receptor phosphorylates and activates the type I receptor, ALK2.[7] Activated ALK2 then propagates the signal by phosphorylating the intracellular effector proteins Smad1, Smad5, and Smad8.[1][6][7] These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes. LDN inhibitors, by binding to the ATP-binding pocket of ALK2, prevent the phosphorylation of downstream Smads, thereby blocking the signaling cascade.[7][8]

Experimental Protocols

In Vitro Kinase Assay for ALK2 Inhibition

This protocol describes a common method to determine the IC50 value of an inhibitor against purified ALK2 kinase. The ADP-Glo™ Kinase Assay is a frequently used commercial kit for this purpose.[11][12][13]

Objective: To measure the dose-dependent inhibition of ALK2 kinase activity by a test compound.

Materials:

-

Recombinant human ALK2 kinase domain[12]

-

Kinase substrate (e.g., Casein)[12]

-

ATP[12]

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[13]

-

Test compound (e.g., LDN-193189) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

-

384-well white assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in 10% DMSO. For a 10-point dose-response curve, concentrations might range from 100 µM to 1 pM.

-

Reaction Setup:

-

Add 2.5 µL of the diluted test inhibitor or vehicle (10% DMSO for positive control) to the wells of a 384-well plate.[12]

-

Prepare a Master Mix containing 1x Kinase Assay Buffer, ATP (at a concentration near the Km for ALK2), and the kinase substrate.[12]

-

Add 12.5 µL of the Master Mix to each well.[12]

-

-

Enzyme Addition:

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-120 minutes).[12][13]

-

ADP Detection:

-

Luminescence Generation:

-

Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

To confirm that the inhibitor can bind to its target in a cellular environment, a target engagement assay like the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is employed.[14][15]

Objective: To quantify the binding affinity of a test compound to ALK2 within intact cells.

Materials:

-

HEK293 cells[14]

-

Expression vector for ALK2 fused to NanoLuc® luciferase (NanoLuc-ALK2)[14]

-

NanoBRET™ Tracer (a fluorescently labeled compound that binds to the kinase active site)[14]

-

Test compound (e.g., LDN-193189)

-

Opti-MEM I Reduced Serum Medium

-

Multi-well plates suitable for cell culture and luminescence/fluorescence reading

-

BRET-capable plate reader

Procedure:

-

Cell Preparation: Transiently transfect HEK293 cells with the NanoLuc-ALK2 fusion vector.

-

Seeding: Seed the transfected cells into 384-well plates and allow them to attach overnight.[14]

-

Treatment:

-

Pre-treat the cells with the NanoBRET™ Tracer.[14]

-

Add the test compound at various concentrations to the wells.

-

-

Incubation: Incubate the plate for a specified period (e.g., 1 hour) at 37°C.[14]

-

Measurement: Measure the BRET signal using a plate reader capable of simultaneously quantifying donor (NanoLuc) emission and acceptor (Tracer) emission.[14]

-

Data Analysis: The BRET signal is dependent on the proximity of the NanoLuc-ALK2 to the fluorescent tracer. The test compound competes with the tracer for binding to ALK2, causing a decrease in the BRET signal in a dose-dependent manner. The IC50 value, representing the concentration of compound that displaces 50% of the tracer, is calculated from the resulting dose-response curve.[14]

Conclusion

The LDN compound series, typified by LDN-193189 and LDN-212854, are potent and increasingly selective inhibitors of the serine/threonine kinase ALK2. Their mechanism of action involves the direct inhibition of ALK2 kinase activity, leading to the blockade of the canonical BMP-Smad signaling pathway. The quantitative data and experimental protocols provided herein offer a foundational guide for researchers and drug development professionals investigating ALK2 as a therapeutic target and utilizing this important class of chemical probes. The continued development of ALK2-selective inhibitors holds significant promise for treating diseases driven by aberrant BMP signaling.

References

- 1. apexbt.com [apexbt.com]

- 2. cellgs.com [cellgs.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cellagentech.com [cellagentech.com]

- 7. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for the potent and selective binding of LDN-212854 to the BMP receptor kinase ALK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. stemcell.com [stemcell.com]

- 11. ALK2 Kinase Enzyme System Application Note [worldwide.promega.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. promega.com [promega.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Haspin Kinase in Mitosis: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), an atypical serine/threonine kinase, has emerged as a critical regulator of mitotic progression. Its unique substrate specificity, primarily targeting Histone H3 at Threonine 3 (H3T3ph), and its essential role in ensuring proper chromosome alignment and segregation, position it as a compelling target for anti-mitotic cancer therapies. This technical guide provides an in-depth overview of Haspin kinase's function in mitosis, presenting key quantitative data, detailed experimental protocols, and visual representations of its regulatory pathways to support researchers, scientists, and drug development professionals in this field.

Core Functions of Haspin Kinase in Mitosis

Haspin's primary and best-characterized function in mitosis is the phosphorylation of Histone H3 at threonine 3 (H3T3ph).[1][2][3] This phosphorylation event is crucial for the proper orchestration of several mitotic processes:

-

Chromosome Alignment and Cohesion: Depletion of Haspin via RNA interference (RNAi) leads to severe defects in chromosome alignment at the metaphase plate.[2][3][4] This is attributed to the premature loss of sister chromatid cohesion, resulting in scattered chromosomes and activation of the spindle assembly checkpoint (SAC).[3][4]

-

Recruitment of the Chromosomal Passenger Complex (CPC): H3T3ph acts as a docking site for the CPC, a key regulatory complex in mitosis.[5][6][7][8] The CPC, which includes Aurora B kinase, is essential for correcting erroneous kinetochore-microtubule attachments and ensuring bipolar spindle attachment.[5][6]

-

Spindle Pole Integrity: Studies have shown that the depletion of cohesion factors, including Haspin, can lead to the fragmentation of spindle poles, resulting in multipolar spindles.[1][4][9]

Quantitative Data on Haspin Kinase Activity and Inhibition

The development of small molecule inhibitors targeting Haspin has been a key focus in cancer research. The following tables summarize quantitative data related to the potency of various inhibitors and the kinetic parameters of Haspin kinase.

Table 1: Inhibitory Potency (IC50) of Selected Haspin Kinase Inhibitors

| Inhibitor | IC50 (nM) | Cell Line / Assay Conditions | Reference |

| CHR-6494 | 2 | In vitro kinase assay | [10] |

| CHR-6494 | 757.1 | MDA-MB-231 cells | [11] |

| CHR-6494 | 900.4 | MCF7 cells | [11] |

| CHR-6494 | 1530 | SKBR3 cells | [11] |

| 5-Iodotubercidin (5-ITu) | 5 - 9 | In vitro kinase assay | [12] |

| LDN-192960 | 10 | In vitro kinase assay | [10] |

| LDN-209929 | 55 | In vitro kinase assay | [10] |

| Haspin-IN-1 | 119 | In vitro kinase assay | [10] |

| Haspin-IN-2 | 50 | In vitro kinase assay | [10] |

| Haspin-IN-3 | 14 | In vitro kinase assay | [10] |

| Haspin-IN-4 | 0.01 | In vitro kinase assay | [10] |

| MU1920 | 6 | In vitro kinase assay | [10] |

| Staurosporine | 360 | TR-FRET assay | [13] |

Table 2: Kinetic Parameters of Haspin Kinase

| Substrate | Apparent Km | Assay Conditions | Reference |

| H3(1-21)-biotin peptide | 100 nM | TR-FRET assay, 200 µM ATP | [13] |

| ATP | 200 µM | TR-FRET assay, 0.1 µM H3(1-21)-biotin | [13] |

Signaling Pathways and Regulatory Networks

Haspin activity is tightly regulated during mitosis through a complex interplay with other key mitotic kinases. The following diagrams illustrate these regulatory relationships.

Caption: Haspin Kinase Activation and Feedback Loop in Mitosis.

This pathway highlights that Cyclin-dependent kinase 1 (Cdk1) and Polo-like kinase 1 (Plk1) act upstream of Haspin, promoting its activation in early mitosis.[1][14][15][16][17] Haspin-mediated H3T3 phosphorylation then recruits the CPC, which contains Aurora B. In a positive feedback loop, Aurora B can further phosphorylate and activate Haspin, ensuring robust CPC localization at the centromeres.[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study Haspin kinase function.

In Vitro Haspin Kinase Assay (Radiometric)

This protocol is adapted from methodologies described in cited literature and is designed to measure the kinase activity of recombinant Haspin.[2][18]

Materials:

-

Recombinant MBP-Haspin

-

Histone H3 protein or H3(1-21) peptide substrate

-

Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

ATP solution (10 mM)

-

P81 phosphocellulose paper

-

Wash Buffer (0.5% phosphoric acid or 0.2 M ammonium (B1175870) bicarbonate)

-

Scintillation counter and scintillation fluid

-

SDS-PAGE equipment and reagents

-

Phosphorimager

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture on ice. For a 25 µL reaction, combine:

-

5 µL of 5x Kinase Buffer

-

Recombinant MBP-Haspin (e.g., 4 nM final concentration)

-

Histone H3 substrate (e.g., 0.3 µM final concentration)

-

Test inhibitor or DMSO (vehicle control)

-

Nuclease-free water to a volume of 20 µL.

-

-

Pre-incubation: Incubate the mixture for 10 minutes at 30°C.

-

Initiation: Start the reaction by adding 5 µL of a 5x ATP mix containing cold ATP and [γ-³²P]ATP (e.g., to a final concentration of 10 µM ATP and ~1 µCi [γ-³²P]ATP).

-

Incubation: Incubate the reaction for 20-30 minutes at 30°C.

-

Termination: Stop the reaction by one of the following methods:

-

Phosphocellulose Paper: Spot 10 µL of the reaction mixture onto P81 phosphocellulose paper.

-

SDS-PAGE: Add 5 µL of 6x SDS-PAGE loading buffer.

-

-

Washing (for P81 paper):

-

Wash the P81 paper three times for 5 minutes each in a large volume of wash buffer.

-

Perform a final wash with ethanol (B145695) and let the paper air dry.

-

-

Detection:

-

P81 Paper: Place the dried paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

SDS-PAGE: Boil the samples for 5 minutes, then resolve the proteins by SDS-PAGE. Dry the gel and expose it to a phosphorimager screen to visualize the phosphorylated substrate.

-

Caption: Workflow for an In Vitro Radiometric Kinase Assay.

Immunoprecipitation of Haspin Kinase

This protocol allows for the isolation of Haspin from cell lysates to be used in downstream applications like in vitro kinase assays or Western blotting.[2][19][20]

Materials:

-

Cell culture plates with cells expressing tagged (e.g., myc-Haspin) or endogenous Haspin

-

Ice-cold PBS

-

Lysis Buffer (e.g., 50 mM Tris pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with protease and phosphatase inhibitors)

-

Anti-Haspin antibody or anti-tag antibody

-

Protein A/G agarose (B213101) beads

-

Wash Buffer (Lysis buffer with lower detergent concentration)

-

Elution Buffer (e.g., glycine-HCl pH 2.5 or SDS-PAGE loading buffer)

Procedure:

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add ice-cold Lysis Buffer and scrape the cells.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Transfer the supernatant to a new tube and determine the protein concentration.

-

Add the primary antibody to the lysate and incubate for 2-4 hours or overnight at 4°C with rotation.

-

Add pre-washed Protein A/G agarose beads and incubate for another 1-2 hours at 4°C with rotation.

-

-

Washing:

-

Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g) for 1 minute at 4°C.

-

Discard the supernatant.

-

Wash the beads three to five times with ice-cold Wash Buffer.

-

-

Elution:

-

Elute the protein from the beads using Elution Buffer.

-

Alternatively, for direct analysis by SDS-PAGE, resuspend the beads in 2x SDS-PAGE loading buffer and boil for 5 minutes.

-

RNAi-mediated Depletion of Haspin and Immunofluorescence

This protocol describes the depletion of Haspin using siRNA followed by immunofluorescence to observe mitotic phenotypes.[2][4][21]

Materials:

-

U2OS or HeLa cells

-

Haspin-specific siRNA and control siRNA

-

Lipofectamine RNAiMAX or similar transfection reagent

-

Opti-MEM reduced-serum medium

-

Complete growth medium

-

Microscope coverslips

-

Paraformaldehyde (PFA) or Methanol (B129727) for fixation

-

Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 3% BSA in PBS)

-

Primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin, anti-phospho-Histone H3 (Ser10))

-

Fluorescently-labeled secondary antibodies

-

DAPI for DNA staining

-

Antifade mounting medium

Procedure:

-

Cell Seeding: Seed cells on coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.

-

siRNA Transfection:

-

Dilute siRNA in Opti-MEM.

-

Dilute Lipofectamine RNAiMAX in Opti-MEM and incubate for 5 minutes.

-

Combine the diluted siRNA and Lipofectamine and incubate for 20 minutes to allow complex formation.

-

Add the siRNA-lipid complexes to the cells.

-

-

Incubation: Incubate the cells for 48-72 hours to allow for protein depletion.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

-

Wash with PBS.

-

Permeabilize with Permeabilization Buffer for 10 minutes.

-

-

Immunostaining:

-

Wash with PBS.

-

Block with Blocking Buffer for 1 hour.

-

Incubate with primary antibodies diluted in Blocking Buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently-labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging: Mount the coverslips on microscope slides using antifade medium and image using a fluorescence or confocal microscope.

Caption: Experimental Workflow for RNAi Depletion and Immunofluorescence.

Conclusion and Future Directions

Haspin kinase is a pivotal regulator of mitosis, and its inhibition presents a promising strategy for cancer therapy. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the fundamental mechanisms of Haspin function and for professionals in drug development aiming to target this kinase. Future research will likely focus on elucidating the full spectrum of Haspin substrates, further dissecting its regulatory networks, and developing next-generation inhibitors with enhanced specificity and clinical efficacy. The continued exploration of Haspin's role in both normal and pathological cell division will undoubtedly provide valuable insights into the intricate process of mitosis and open new avenues for therapeutic intervention.

References

- 1. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies of haspin-depleted cells reveal that spindle-pole integrity in mitosis requires chromosome cohesion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. A Positive Feedback Loop Involving Haspin and Aurora B Promotes CPC Accumulation at Centromeres in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A positive feedback loop involving Haspin and Aurora B promotes CPC accumulation at centromeres in mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Haspin participates in AURKB recruitment to centromeres and contributes to chromosome congression in male mouse meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies of haspin-depleted cells reveal that spindle-pole integrity in mitosis requires chromosome cohesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 11. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Polo-like kinase-1 triggers histone phosphorylation by Haspin in mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cyclin A/Cdk1 modulates Plk1 activity in prometaphase to regulate kinetochore-microtubule attachment stability | eLife [elifesciences.org]

- 16. Cyclin A/Cdk1 modulates Plk1 activity in prometaphase to regulate kinetochore-microtubule attachment stability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Polo-like kinase-1 triggers histone phosphorylation by Haspin in mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. reactionbiology.com [reactionbiology.com]

- 19. Immunoprecipitation protocol for [liverpool.ac.uk]

- 20. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]

- 21. researchgate.net [researchgate.net]

LDN-209929 Dihydrochloride: A Technical Guide to a Selective Haspin Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LDN-209929 dihydrochloride (B599025), a potent and selective inhibitor of haspin kinase. This document consolidates key information on its molecular structure, physicochemical properties, mechanism of action, and relevant experimental protocols to support ongoing research and development efforts.

Core Compound Data

LDN-209929 dihydrochloride is a small molecule inhibitor that has demonstrated significant potential in targeting cellular processes regulated by haspin kinase.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₉Cl₃N₂OS | MedChemExpress |

| Molecular Weight | 405.77 g/mol | MedChemExpress |

| CAS Number | 1784281-97-5 | MedChemExpress |

| Appearance | Yellow to orange solid | MedChemExpress |

| SMILES | NCCCSC1=C(C=C(Cl)C=C2)C2=NC3=CC=C(OC)C=C31.[H]Cl.[H]Cl | MedChemExpress |

| Solubility | DMSO: ≥ 33.33 mg/mL (82.14 mM) | MedChemExpress |

Molecular Structure

The two-dimensional chemical structure of LDN-209929 is depicted below.

Mechanism of Action and Signaling Pathway

This compound functions as a potent and selective inhibitor of haspin kinase, an atypical serine/threonine kinase that plays a critical role in mitosis. Haspin kinase's primary substrate is histone H3, which it phosphorylates at the threonine-3 position (H3T3ph). This phosphorylation event is a key component of the chromosomal passenger complex (CPC) recruitment to the centromeres during prophase, which is essential for proper chromosome alignment and segregation.

By inhibiting haspin kinase, LDN-209929 prevents the phosphorylation of histone H3 at Thr3. This disruption of a key mitotic signaling event leads to defects in chromosome alignment and segregation, ultimately resulting in mitotic catastrophe and cell death in proliferating cells. The selectivity of LDN-209929 for haspin over other kinases, such as DYRK2, makes it a valuable tool for studying the specific roles of haspin in cellular processes.

The simplified signaling pathway illustrating the mechanism of action of LDN-209929 is shown in the diagram below.

Figure 1: Mechanism of action of LDN-209929.

Experimental Protocols

The following section details a key experimental protocol for assessing the inhibitory activity of compounds against haspin kinase.

Radiometric Haspin Kinase Inhibition Assay

This protocol is adapted from a high-throughput screening method for haspin inhibitors.

Objective: To determine the in vitro inhibitory activity of LDN-209929 against haspin kinase by measuring the incorporation of ³³P-labeled phosphate (B84403) into a histone H3 substrate.

Materials:

-

Recombinant haspin kinase

-

Histone H3 protein or a suitable peptide substrate (e.g., H3 1-21)

-

[γ-³³P]ATP

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)

-

This compound (or other test compounds)

-

96-well or 384-well plates (e.g., FlashPlate)

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of LDN-209929 in DMSO. Further dilute the compound solutions in the assay buffer to the desired final concentrations.

-

Reaction Setup:

-

Add the diluted compound solution to the wells of the microplate.

-

Add the haspin enzyme and the histone H3 substrate to the wells.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

-

Incubation: Incubate the reaction mixture at room temperature (e.g., 25-30°C) for a specified period (e.g., 60-120 minutes), allowing for the phosphorylation of the substrate.

-

Termination and Detection:

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

In the case of FlashPlates, the phosphorylated substrate binds to the plate, and unincorporated [γ-³³P]ATP is washed away.

-

For other plate types, the phosphorylated substrate may be captured on a filter membrane.

-

-

Data Analysis:

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal model.

-

The workflow for this assay is outlined in the diagram below.

Figure 2: Radiometric haspin kinase inhibition assay workflow.

Synthesis

Detailed, step-by-step synthesis protocols for this compound are not publicly available and are likely considered proprietary information. Researchers interested in obtaining this compound should refer to commercial suppliers.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of haspin kinase. Its high potency and selectivity make it a suitable tool for cell-based assays and potentially for in vivo studies. This guide provides a foundational understanding of its properties and applications, which should aid researchers in designing and interpreting experiments aimed at elucidating the roles of haspin kinase in health and disease.

In-Depth Technical Guide to LDN-209929 Dihydrochloride: A Potent and Selective Haspin Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-209929 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of Haspin (Histone H3 associated protein kinase), a serine/threonine kinase essential for proper chromosome alignment and segregation during mitosis. By targeting Haspin's activity, LDN-209929 presents a compelling avenue for investigation in oncology and other cell proliferation-related disorders. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for LDN-209929 dihydrochloride, intended to facilitate further research and development.

Chemical Properties

This compound, an acridine (B1665455) analog, was developed through a structure-activity relationship (SAR) study aimed at optimizing the potency and selectivity of Haspin kinase inhibitors.[1][2] The dihydrochloride salt form enhances the compound's solubility and stability for experimental use.

| Property | Value | Source |

| Chemical Name | 3-((2-aminoethyl)thio)-7-chloro-2-methoxyacridine dihydrochloride | Inferred from Structure |

| Molecular Formula | C₁₇H₁₇ClN₂OS · 2HCl | |

| Molecular Weight | 405.77 g/mol | |

| Appearance | Yellow to orange solid | |

| Solubility | Soluble in DMSO (≥ 33.33 mg/mL) and in a mixture of DMSO, PEG300, Tween-80, and saline (≥ 2.5 mg/mL). |

Mechanism of Action and Signaling Pathway

LDN-209929 is a highly selective ATP-competitive inhibitor of Haspin kinase.[3] Haspin's primary role in proliferating cells is the phosphorylation of histone H3 at threonine 3 (H3T3ph). This phosphorylation event is a critical component of the mitotic spindle checkpoint, creating a docking site for the chromosomal passenger complex (CPC), which includes Aurora B kinase. The proper localization of the CPC is essential for accurate chromosome segregation.

By inhibiting Haspin, LDN-209929 prevents the phosphorylation of H3T3. This disruption leads to the mislocalization of the CPC, resulting in chromosome misalignment, mitotic arrest, and ultimately, apoptosis in rapidly dividing cells.[3][4]

Potency and Selectivity

LDN-209929 exhibits high potency for Haspin kinase and significant selectivity over the closely related DYRK2 kinase.[1]

| Target Kinase | IC₅₀ | Selectivity |

| Haspin | 55 nM | - |

| DYRK2 | 9.9 µM | 180-fold vs. Haspin |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of LDN-209929 and related compounds.

In Vitro Haspin Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the phosphorylation of a biotinylated Histone H3 peptide by Haspin kinase.

Materials:

-

Recombinant full-length Haspin kinase

-

Biotinylated Histone H3 (1-21) peptide substrate

-

ATP

-

Assay Buffer: 50 mM Tris (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 0.01% Brij-35

-

This compound serial dilutions in DMSO

-

Stop Solution: 50 mM EDTA

-

Detection Reagents: Europium-labeled anti-phospho-Histone H3 (Thr3) antibody and Streptavidin-Allophycocyanin (APC)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of LDN-209929 in DMSO.

-

Add 2 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 3 µL of a solution containing Haspin kinase (0.05 nM final concentration) and biotinylated H3 peptide (0.1 µM final concentration) in assay buffer to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution (200 µM final concentration).

-

Incubate the reaction mixture for 10 minutes at room temperature.

-

Terminate the reaction by adding 10 µL of stop solution.

-

Add 10 µL of detection reagent mixture containing Europium-labeled anti-phospho-H3T3 antibody and Streptavidin-APC.

-

Incubate for 2 hours at room temperature, protected from light.

-

Measure the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

-

Calculate the ratio of the emission signals (665 nm / 615 nm) and determine the IC₅₀ values from a dose-response curve.

In Vitro DYRK2 Kinase Inhibition Assay

A similar TR-FRET or a radiometric assay format can be employed to determine the IC₅₀ of LDN-209929 against DYRK2. The primary differences would be the use of recombinant DYRK2 kinase and a specific peptide substrate for DYRK2.

General Protocol Outline:

-

Immobilize a DYRK2-specific substrate on a plate.

-

Add DYRK2 kinase and LDN-209929 at various concentrations.

-

Initiate the reaction with ³³P-ATP (for radiometric assay) or cold ATP (for antibody-based detection).

-

After incubation, wash away excess reagents.

-

Detect the amount of phosphorylated substrate using a phosphor-imager (radiometric) or a specific antibody and a secondary detection system (e.g., ELISA-based).

-

Calculate the percentage of inhibition and determine the IC₅₀.

Synthesis and Characterization

The synthesis of LDN-209929 is based on the acridine scaffold. A detailed synthesis is described in the supplementary information of Cuny et al., Bioorg. Med. Chem. Lett. 2010, 20, 3491-3494. The general scheme involves the construction of the tricyclic acridine core followed by the addition of the methoxy (B1213986) and the aminothioethyl side chains.

Characterization of the final compound would typically involve:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

-

Melting Point Determination: To characterize the physical properties of the solid material.

Conclusion

This compound is a valuable research tool for studying the biological roles of Haspin kinase. Its high potency and selectivity make it a suitable probe for cellular and in vivo studies aimed at understanding the consequences of Haspin inhibition. This guide provides the foundational technical information required for researchers to effectively utilize LDN-209929 in their investigations into novel therapeutic strategies targeting mitotic kinases.

References

LDN-209929 Dihydrochloride: A Technical Guide to a Potent Haspin Kinase Inhibitor

CAS Number: 1784281-97-5

This technical guide provides an in-depth overview of LDN-209929 dihydrochloride (B599025), a potent and selective inhibitor of haspin kinase. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource on its biochemical properties, mechanism of action, and relevant experimental protocols.

Core Compound Information

| Property | Value |

| CAS Number | 1784281-97-5 |

| Molecular Formula | C₁₇H₁₉Cl₃N₂OS |

| Molecular Weight | 405.77 g/mol |

| Mechanism of Action | Potent and selective inhibitor of haspin kinase |

Potency and Selectivity

LDN-209929 dihydrochloride demonstrates significant potency for haspin kinase and selectivity over the closely related DYRK2 kinase.

| Target | IC₅₀ |

| Haspin Kinase | 55 nM |

| DYRK2 | 9.9 µM |

Haspin Kinase Signaling Pathway

Haspin kinase is a key regulator of mitosis. Its primary substrate is Histone H3, which it phosphorylates at threonine 3 (H3T3ph). This phosphorylation event is crucial for the proper alignment of chromosomes during metaphase. The activity of haspin kinase is regulated by other mitotic kinases, including Cyclin-dependent kinase 1 (Cdk1) and Polo-like kinase 1 (Plk1). Inhibition of haspin by LDN-209929 disrupts this pathway, leading to mitotic defects.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of LDN-209929 and haspin kinase inhibition.

In Vitro Haspin Kinase Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the in vitro activity of haspin kinase and the inhibitory effect of LDN-209929.

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Dilute recombinant haspin kinase to the desired concentration in kinase buffer.

-

Prepare a stock solution of biotinylated Histone H3 (1-21) peptide substrate and dilute to the final concentration in kinase buffer.

-

Prepare a stock solution of ATP and dilute to the final concentration in kinase buffer.

-

Prepare a serial dilution of this compound in DMSO, and then dilute in kinase buffer to the final assay concentrations.

-

-

Kinase Reaction:

-

In a 384-well plate, add the LDN-209929 dilutions.

-

Add the haspin kinase to all wells except the negative control.

-

Add the biotinylated Histone H3 peptide substrate to all wells.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding a detection mixture containing a Europium (Eu)-labeled anti-phospho-Histone H3 (Thr3) antibody and Streptavidin-Allophycocyanin (SA-APC) in a TR-FRET buffer.

-

Incubate the plate in the dark at room temperature for at least 60 minutes to allow for antibody binding.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (Eu).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Plot the TR-FRET ratio against the log of the LDN-209929 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cell-Based Assay for Histone H3 (Thr3) Phosphorylation

This protocol outlines a method to assess the effect of LDN-209929 on the phosphorylation of Histone H3 at threonine 3 in a cellular context using an immunofluorescence assay.

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment:

-

Seed a suitable cell line (e.g., HeLa, U2OS) onto glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a desired period (e.g., 2-24 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash the cells with PBS.

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.

-

Incubate the cells with a primary antibody specific for phosphorylated Histone H3 (Thr3) diluted in blocking buffer overnight at 4°C.

-

Wash the cells with PBST (PBS with 0.1% Tween-20).

-

Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash the cells with PBST.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Image the cells using a fluorescence microscope.

-

-

Image Analysis:

-

Quantify the fluorescence intensity of the phosphorylated Histone H3 (Thr3) signal in the nucleus of the cells.

-